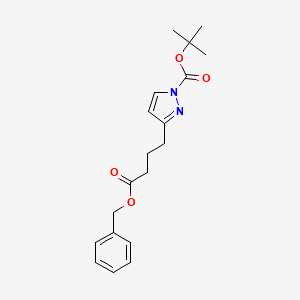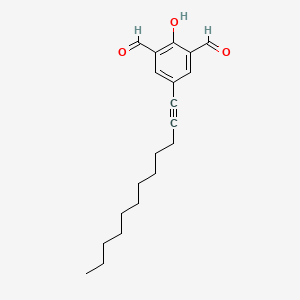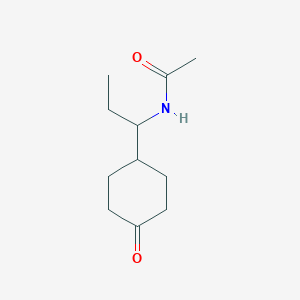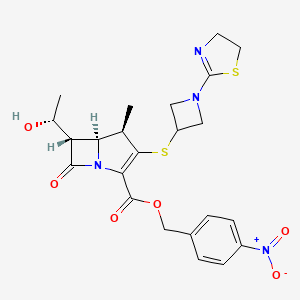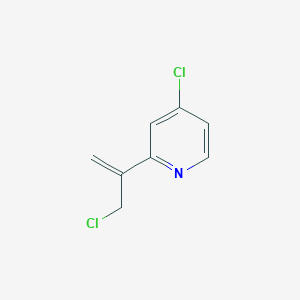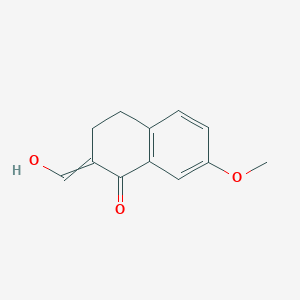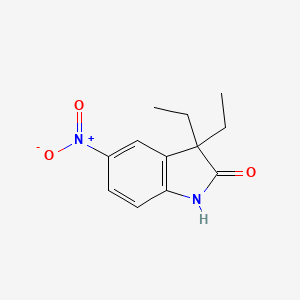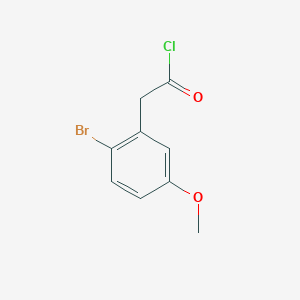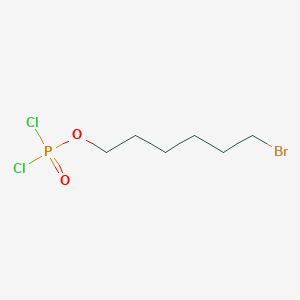
6-Bromohexyl Phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromohexyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C6H13BrCl2O2P. It is a colorless to pale yellow liquid that is used in various chemical synthesis processes. This compound is known for its reactivity and is utilized in the preparation of other organophosphorus compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Bromohexyl Phosphorodichloridate can be synthesized through the reaction of 6-bromohexanol with phosphorus oxychloride (POCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction is as follows:
C6H13BrOH+POCl3→C6H13BrCl2O2P+HCl
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and other contaminants.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process may include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromohexyl Phosphorodichloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-bromohexanol and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Hydrolysis: Typically occurs in aqueous solutions or under acidic/basic conditions.
Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phosphates and corresponding nucleophiles.
Hydrolysis: Yields 6-bromohexanol and phosphoric acid derivatives.
Oxidation and Reduction: Can produce various oxidized or reduced phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromohexyl Phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds and as an intermediate in various chemical reactions.
Biology: Investigated for its potential use in modifying biological molecules, such as proteins and nucleic acids.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromohexyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is due to the presence of the electrophilic phosphorus atom, which can be attacked by nucleophiles such as amines, thiols, and hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
6-Bromohexanol: Similar structure but lacks the dichlorophosphate group.
Hexylphosphonic Acid: Contains a phosphonic acid group instead of the dichlorophosphate group.
6-Chlorohexyldichlorophosphate: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: 6-Bromohexyl Phosphorodichloridate is unique due to its combination of a bromine atom and a dichlorophosphate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific chemical synthesis and industrial applications.
Eigenschaften
Molekularformel |
C6H12BrCl2O2P |
|---|---|
Molekulargewicht |
297.94 g/mol |
IUPAC-Name |
1-bromo-6-dichlorophosphoryloxyhexane |
InChI |
InChI=1S/C6H12BrCl2O2P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2 |
InChI-Schlüssel |
IMFDJMQHHQGQIU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCBr)CCOP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
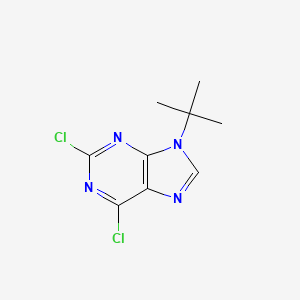
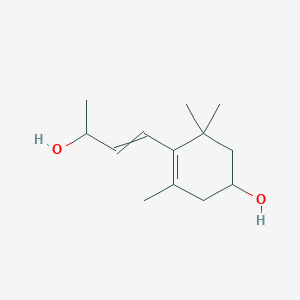
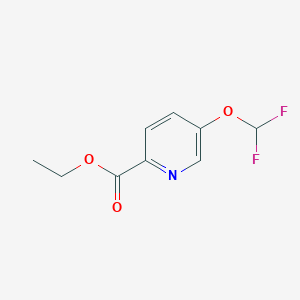
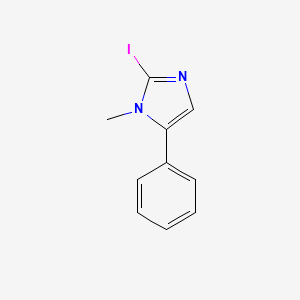
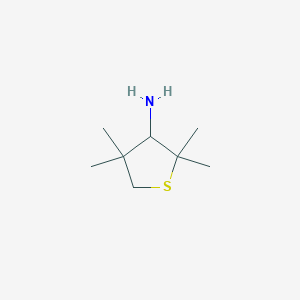
![4-[(6,7-dimethoxy-4-quinazolinyl)oxy]Benzenamine](/img/structure/B8460964.png)
